molecular formula C19H28N2O2 B13972731 Benzyl 3-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate

Benzyl 3-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13972731
M. Wt: 316.4 g/mol
InChI Key: GBPMGDJKFRNYDN-UHFFFAOYSA-N
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Description

Benzyl 3-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group and a cyclopropylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This intermediate is then reacted with 3-(cyclopropylamino)propyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and cyclopropylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alkanes or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The piperidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(cyclopropylamino)piperidine-1-carboxylate
  • 3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester

Uniqueness

Benzyl 3-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate is unique due to the presence of both a benzyl group and a cyclopropylamino propyl chain. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

benzyl 3-[3-(cyclopropylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H28N2O2/c22-19(23-15-17-6-2-1-3-7-17)21-13-5-9-16(14-21)8-4-12-20-18-10-11-18/h1-3,6-7,16,18,20H,4-5,8-15H2

InChI Key

GBPMGDJKFRNYDN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCCNC3CC3

Origin of Product

United States

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